molecular formula C20H24N2O4S B3938388 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B3938388
M. Wt: 388.5 g/mol
InChI Key: BYTVNOJWOMMZFF-UHFFFAOYSA-N
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Description

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a phenyl ring, a tetrahydrofuran moiety, and a glycinamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Coupling with glycinamide: The sulfonyl chloride intermediate is then reacted with glycinamide in the presence of a base to form the sulfonyl glycinamide intermediate.

    Introduction of the tetrahydrofuran moiety: The final step involves the reaction of the sulfonyl glycinamide intermediate with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N2-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-sulfamoylphenyl)glycinamide
  • N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide

Uniqueness

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrofuran moiety distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

2-(N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-9-11-19(12-10-16)27(24,25)22(17-6-3-2-4-7-17)15-20(23)21-14-18-8-5-13-26-18/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTVNOJWOMMZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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